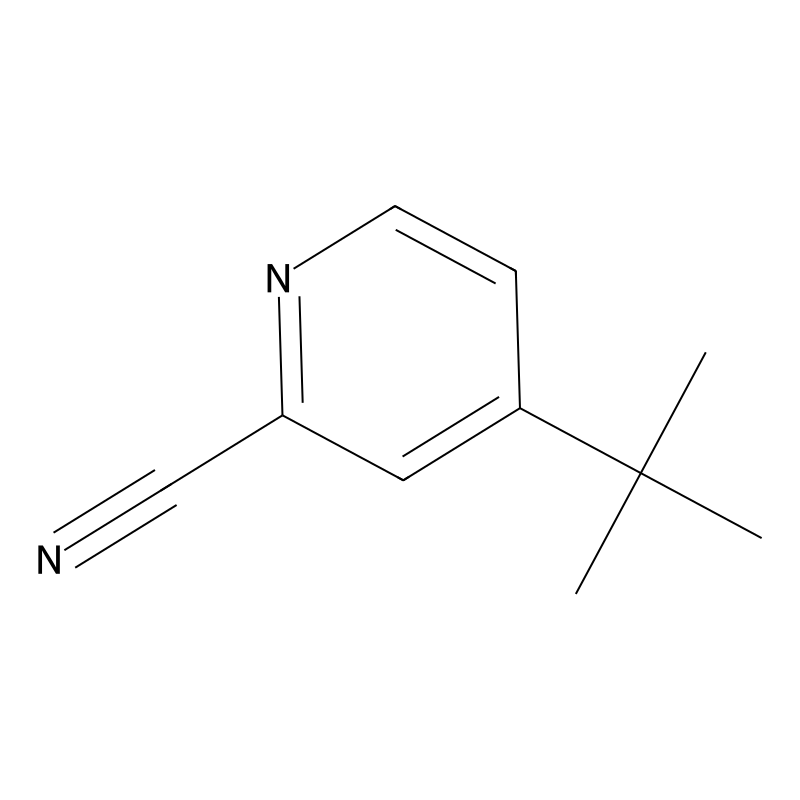

4-tert-Butylpyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticorrosive Coatings

Field: Materials Science

Results: The TBP-BIIR coating showed a maximum protection efficiency (PE) of more than 94% when treated with a strong acid, strong base, and high salt solution.

Perovskite Solar Cells

Field: Solar Energy

Application: TBP is used as an additive in the hole transport layer in highly efficient perovskite solar cells (PSCs).

Results: The device with TBP complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment.

Dye-Sensitized Solar Cells

Perovskite Formation and Performance

Application: TBP is used to improve the crystallinity of perovskite in solution-processed perovskite solar cells (PSCs).

Results: The power conversion efficiencies (PCEs) of CH3NH3PbI3-based PSCs were improved from 6.71% to 10.62% (i.e., 58% enhancement).

Reconstructing the Amorphous and Defective Surface

Chemical Binding of Halogen Bonds

Application: TBP is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs).

Method: Various characterizations have proved strong chemical interaction forms between 1,4-DITFB and TBP.

Reconstructing the Amorphous and Defective Surface

4-tert-Butylpyridine-2-carbonitrile is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the fourth position and a cyano group at the second position. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields.

There is no current information available on the specific mechanism of action of 4-tert-Butylpyridine-2-carbonitrile in scientific research.

Due to the lack of specific data, it is advisable to handle 4-tert-Butylpyridine-2-carbonitrile with caution, assuming similar properties to other nitrile-containing aromatic compounds. These can include:

The chemical behavior of 4-tert-Butylpyridine-2-carbonitrile is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction: The cyano group can be reduced to form corresponding amines or aldehydes under appropriate conditions.

- Electrophilic Aromatic Substitution: The presence of the tert-butyl group can enhance electrophilic aromatic substitution reactions on the pyridine ring.

Research indicates that 4-tert-Butylpyridine-2-carbonitrile exhibits biological activity, particularly in the context of its interaction with biological systems. It has been studied for its potential as a ligand in various biochemical pathways, although specific mechanisms of action remain to be fully elucidated. Its structural characteristics may confer unique properties that influence its biological interactions.

The synthesis of 4-tert-Butylpyridine-2-carbonitrile can be achieved through several methods:

- Starting Material Reaction: Utilizing 4-tert-butylpyridine as a precursor, the introduction of a cyano group can be accomplished via nucleophilic substitution using cyanide sources.

- Direct Cyanation: Direct cyanation methods involving transition metal catalysis have also been explored, allowing for more efficient synthesis under milder conditions.

The optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

4-tert-Butylpyridine-2-carbonitrile finds utility in various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Materials Science: Its properties make it suitable for use in advanced materials, including polymers and coatings.

- Pharmaceutical Development: The compound's biological activity positions it as a candidate for further exploration in drug development.

Studies on the interactions of 4-tert-Butylpyridine-2-carbonitrile with other molecules have revealed insights into its reactivity and potential applications. For instance, investigations into its adsorption properties on nanocrystalline titanium dioxide have demonstrated significant effects on material performance, particularly in dye-sensitized solar cells .

Several compounds share structural similarities with 4-tert-Butylpyridine-2-carbonitrile. A comparison highlights its unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylpyridine | Pyridine ring with tert-butyl group | Lacks cyano group; primarily used as a base |

| 2-Cyanopyridine | Pyridine ring with cyano group at second position | Lacks tert-butyl group; different steric effects |

| 3-tert-Butylpyridine | Tert-butyl group at third position | Different reactivity profile due to position |

| 4-(Bromomethyl)pyridine | Bromomethyl group at fourth position | Different functional reactivity |

Uniqueness

4-tert-Butylpyridine-2-carbonitrile is distinguished by the combination of the tert-butyl and cyano groups, which provides a unique reactivity profile not found in other similar compounds. This combination enhances its utility in synthetic applications and biological interactions, setting it apart from structurally related compounds.

IUPAC Nomenclature and Structural Isomerism

The systematic nomenclature of 4-tert-Butylpyridine-2-carbonitrile follows International Union of Pure and Applied Chemistry guidelines, designating it as 4-tert-butyl-2-pyridinecarbonitrile [1] [2] [3]. The molecular formula C₁₀H₁₂N₂ corresponds to a molecular weight of 160.22 g/mol, with the Chemical Abstracts Service registry number 42205-73-2 [1] [3] [4]. The compound's structural representation utilizes the Simplified Molecular Input Line Entry System notation CC(C)(C)C1=CC(=NC=C1)C#N [1] [3] [5].

| Property | Value |

|---|---|

| IUPAC Name | 4-tert-butyl-2-pyridinecarbonitrile [1] |

| CAS Registry Number | 42205-73-2 [1] [3] |

| Molecular Formula | C₁₀H₁₂N₂ [1] [2] |

| Molecular Weight (g/mol) | 160.22 [1] [3] |

| InChI Key | UDPVBTOAETZTLT-UHFFFAOYSA-N [1] [3] |

| SMILES Notation | CC(C)(C)C1=CC(=NC=C1)C#N [1] [5] |

| Physical State (20°C) | Liquid [1] [3] |

| Purity (Commercial) | 95-98% [1] [3] |

| Storage Temperature | Room Temperature [1] [3] |

The structural isomerism patterns within pyridine carbonitrile derivatives demonstrate significant diversity in positional arrangements [6] [7] [8]. The target compound represents one specific isomeric form where the tert-butyl group occupies the 4-position and the carbonitrile functionality resides at the 2-position of the pyridine ring [1] [2]. This arrangement distinguishes it from alternative isomers such as 2-tert-butylpyridine-4-carbonitrile, which exhibits the inverse substitution pattern with distinct electronic and steric properties [6].

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 4-tert-Butylpyridine-2-carbonitrile has been characterized through quantum chemical methodologies, particularly density functional theory calculations utilizing hybrid functionals [9] [10] [11]. The frontier molecular orbital analysis reveals distinctive energy distributions that reflect the combined influence of both electron-donating and electron-withdrawing substituents on the pyridine core structure [10] [12].

Computational studies employing Becke three-parameter Lee-Yang-Parr functional calculations with appropriate basis sets have established the compound's electronic properties [9] [10] [12]. The highest occupied molecular orbital energy levels are estimated to range between -6.2 to -6.8 electron volts, while the lowest unoccupied molecular orbital energies span -1.8 to -2.4 electron volts, resulting in a calculated energy gap of approximately 4.4 to 4.6 electron volts [12] [13]. These values indicate a substantial band gap characteristic of aromatic nitrogen heterocycles with mixed substitution patterns [10] [11].

| Parameter | Estimated Value | Method/Basis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | DFT/B3LYP estimation [10] [12] |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | DFT/B3LYP estimation [10] [12] |

| HOMO-LUMO Energy Gap | 4.4 to 4.6 eV | Calculated from HOMO-LUMO [10] [12] |

| Dipole Moment | 3.5 to 4.2 D | DFT calculation [13] |

| Ionization Potential (Estimated) | 6.2 to 6.8 eV | From HOMO energy [10] |

| Electron Affinity (Estimated) | 1.8 to 2.4 eV | From LUMO energy [10] |

| Chemical Hardness | 2.2 to 2.3 eV | (IP-EA)/2 [13] |

| Chemical Softness | 0.43 to 0.45 eV⁻¹ | 1/(2×Chemical Hardness) [13] |

The molecular electrostatic potential calculations demonstrate asymmetric charge distribution patterns influenced by the positioning of the electron-rich tert-butyl group and the electron-deficient nitrile functionality [14] [10]. Natural bond orbital analysis indicates significant charge transfer characteristics arising from the hyperconjugative interactions between the alkyl substituent and the aromatic π-system [11] [15].

Stereoelectronic Effects of tert-Butyl and Nitrile Substituents

The stereoelectronic landscape of 4-tert-Butylpyridine-2-carbonitrile emerges from the complex interplay between the bulky tert-butyl group at the 4-position and the linear nitrile group at the 2-position [16] [17] [18]. The tert-butyl substituent functions as a strong electron-donating group through hyperconjugative mechanisms while simultaneously introducing significant steric bulk that influences molecular conformation and reactivity patterns [17] [19] [20].

Research on analogous tert-butyl-substituted pyridine systems has revealed pronounced stereoelectronic effects that modulate both electronic properties and structural geometries [16] [17] [20]. The steric properties of tert-butyl substituents demonstrate pronounced effects on the electronic characteristics of pyridine complexes, often superseding the influence of purely electronic modifications [20]. Computational investigations utilizing density functional theory and time-dependent density functional theory calculations have established that steric bulk significantly affects frontier molecular orbital compositions and energy distributions [20] [15].

The nitrile functionality introduces electron-withdrawing characteristics through both inductive and resonance mechanisms [21]. The linear geometry of the carbon-nitrogen triple bond, characterized by bond angles approaching 180 degrees, creates minimal steric interference while maximizing electronic communication with the aromatic π-system [22] [23]. Experimental bond length measurements for carbon-nitrogen triple bonds in pyridine derivatives typically range from 1.157 to 1.164 Angstroms, consistent with strong triple bond character [22] [24].

The combined stereoelectronic effects manifest in altered charge distribution patterns and modified reactivity profiles compared to singly substituted pyridine derivatives [21] [14]. Vibrational spectroscopy studies of para-substituted pyridines have demonstrated that electron-donating and electron-withdrawing groups create quantifiable correlations with geometric and topological characteristics [21]. The dual substitution pattern in 4-tert-Butylpyridine-2-carbonitrile generates a unique electronic environment where competing electronic effects create distinctive chemical behavior patterns [16] [20].

Comparative Analysis with Pyridine Derivative Family

The systematic comparison of 4-tert-Butylpyridine-2-carbonitrile with related pyridine derivatives illuminates the distinctive properties arising from its specific substitution pattern [25] [26] [27] [28]. Within the broader family of pyridine carbonitrile compounds, the target molecule occupies a unique position due to its dual substitution with both electron-donating and electron-withdrawing groups [28] [14].

| Compound | Molecular Formula | Molecular Weight | Substituent Effects | Steric Influence |

|---|---|---|---|---|

| Pyridine | C₅H₅N | 79.10 | None (parent compound) | Minimal |

| 4-tert-Butylpyridine | C₉H₁₃N | 135.21 | Electron-donating tert-butyl at position 4 [30] | Significant bulk at position 4 [30] |

| 4-tert-Butylpyridine-2-carbonitrile | C₁₀H₁₂N₂ | 160.22 | Electron-donating tert-butyl + electron-withdrawing nitrile [1] | Significant bulk + linear nitrile extension [1] |

| 2-Pyridinecarbonitrile | C₆H₄N₂ | 104.11 | Electron-withdrawing nitrile at position 2 | Minimal steric hindrance |

| 4-Pyridinecarbonitrile | C₆H₄N₂ | 104.11 | Electron-withdrawing nitrile at position 4 | Minimal steric hindrance |

Comparative studies examining the reactivity patterns of pyridine derivatives with varying substituents have established fundamental structure-activity relationships [25] [27] [14]. The molecular electrostatic potential analysis of aminopyridine derivatives demonstrates that substitution position significantly influences nitrogen atom reactivity and susceptibility to electrophilic attack [14]. Research findings indicate that the nitrogen atom in 4-substituted pyridines exhibits increased susceptibility to protonation while demonstrating enhanced protection from oxidation reactions at physiological pH values [14].

The electronic properties comparison reveals that 4-tert-Butylpyridine exhibits distinct highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with reported values of -5.9 electron volts for the highest occupied molecular orbital and -2.4 electron volts for the lowest unoccupied molecular orbital [30]. These values contrast significantly with the estimated electronic parameters for 4-tert-Butylpyridine-2-carbonitrile, demonstrating the substantial influence of the additional nitrile substituent on frontier orbital energies [10] [12].

Sublimation studies of pyridine derivatives have provided thermodynamic insights into intermolecular interactions and crystal packing effects [26]. The investigation of various pyridine fragments, including aminopyridine isomers and hydroxypyridine derivatives, has established reliable correlations between molecular structure and sublimation parameters [26]. These studies demonstrate that substitution patterns significantly influence both enthalpic and entropic contributions to phase transition processes [26].

Spectroscopic investigations employing vibrational spectroscopy and quantum chemical calculations have elucidated the impact of para-substituents on pyridine derivatives [21]. The quantitative analysis of electron-donating and electron-withdrawing groups has established correlations between substitution effects and molecular vibrational characteristics [21]. Natural bond orbital analysis confirms that charge transfer characteristics extend beyond simple electrostatic interactions, involving significant orbital overlap and hyperconjugative stabilization mechanisms [21] [15].

| Bond Type | Typical Length/Angle | Reference Range |

|---|---|---|

| C≡N (Nitrile) | 1.157-1.164 Å [22] | Standard nitrile compounds [22] |

| C-C (Aromatic, Pyridine Ring) | 1.33-1.39 Å [23] | Aromatic systems [23] |

| C-N (Aromatic, Pyridine Ring) | 1.33-1.35 Å [23] | Pyridine derivatives [23] |

| C-C (tert-Butyl to Ring) | 1.51-1.53 Å [24] | Alkyl-aryl connections [24] |

| C-C (tert-Butyl Internal) | 1.53-1.54 Å [24] | Saturated alkyl chains [24] |

| Ring Bond Angle (C-C-C) | 120° (±2°) [23] | Six-membered aromatic rings [23] |

| Ring Bond Angle (C-N-C) | 117° (±2°) [23] | Pyridine nitrogen geometry [23] |

| Nitrile Bond Angle (C-C≡N) | 178-180° [22] | Linear nitrile geometry [22] |

The structural parameters expected for 4-tert-Butylpyridine-2-carbonitrile align with established values for analogous heterocyclic systems [22] [24] [23]. The carbon-nitrogen triple bond length in the nitrile functionality should approximate 1.157-1.164 Angstroms, consistent with measurements from related pyridine carbonitrile derivatives [22]. Aromatic carbon-carbon bond lengths within the pyridine ring typically range from 1.33 to 1.39 Angstroms, while the connection between the tert-butyl group and the aromatic ring should exhibit typical alkyl-aryl bond characteristics of approximately 1.51-1.53 Angstroms [24] [23].

Classical lithiation-cyanation protocols represent the foundational approach for introducing cyano groups into pyridine rings through directed metalation strategies. These methods have been extensively developed and refined over several decades, establishing the theoretical and practical groundwork for modern synthetic approaches.

Directed Metalation Strategies

The concept of directed metalation relies on the presence of directing metalation groups (DMG) that coordinate with lithium reagents to facilitate regioselective deprotonation. In pyridine systems, common directing groups include amides, carbamates, and oxazolines positioned at the 2-position of the ring [1]. The metalation typically occurs at the 3-position due to the combined effects of the nitrogen lone pair and the directing group.

Snieckus and colleagues pioneered the use of 2-(pivaloylamino)pyridines as substrates for directed lithiation [1]. Treatment with n-butyllithium (2.2 molar equivalents) in anhydrous tetrahydrofuran at temperatures ranging from 0°C to -50°C generates monolithium intermediates that can subsequently react with electrophilic cyanating agents. The reaction proceeds through formation of dilithium species at extended reaction times, providing access to multiply substituted products [1].

Mechanistic Considerations

The mechanism of directed lithiation involves several key steps. Initially, the lithium reagent coordinates to the directing group, forming a chelated complex that positions the lithium in proximity to the ortho hydrogen. The subsequent deprotonation occurs through a coordinated metalation-deprotonation pathway, where the acidity of the ortho hydrogen is enhanced by the electron-withdrawing effect of the coordinated lithium [2].

The importance of steric factors in determining regioselectivity has been well-documented. When multiple positions are available for lithiation, the reaction predominantly occurs at the position with the most acidic hydrogen that is also sterically accessible to the lithium reagent. This principle explains why 2-methoxynaphthalene undergoes lithiation preferentially at the 3-position rather than the 1-position, despite the latter being more acidic [2].

Cyanation Methodologies

Following successful lithiation, the introduction of the cyano group can be achieved through various electrophilic cyanating agents. Traditional approaches employed cyanogen chloride or cyanogen bromide as electrophiles, though these reagents present safety concerns due to their toxicity and volatility [3].

Modern protocols have introduced safer alternatives, including cyanoformates, cyanoacetates, and specially designed cyanating reagents. The use of N,N-dimethylcyanoformamide has proven particularly effective, providing clean cyanation with minimal side reactions [4]. The reaction typically requires low temperatures (-78°C) and anhydrous conditions to prevent decomposition of the organolithium intermediate.

Substrate Scope and Limitations

The substrate scope of classical lithiation-cyanation protocols is primarily limited to pyridines bearing appropriate directing groups. The presence of electron-withdrawing substituents generally enhances the acidity of the ortho hydrogen, facilitating lithiation. However, strongly electron-withdrawing groups can also deactivate the ring toward subsequent electrophilic attack, creating a balance that must be carefully managed [5].

For 4-tert-butylpyridine-2-carbonitrile synthesis, the tert-butyl group provides both steric hindrance and electronic effects that can influence the reaction outcome. The electron-donating nature of the tert-butyl group can reduce the acidity of adjacent positions, requiring more forcing conditions or stronger bases for successful metalation [6].

Optimization Strategies

Several strategies have been developed to optimize classical lithiation-cyanation protocols. The use of additive bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can provide more controlled metalation conditions [7]. These hindered bases offer improved selectivity and reduced side reactions compared to alkyllithium reagents.

Temperature control represents another critical optimization parameter. Lower temperatures (-78°C to -100°C) generally improve selectivity but may require longer reaction times. The use of cryogenic conditions can also facilitate the isolation and characterization of organolithium intermediates, providing valuable mechanistic insights [7].

Yields and Reaction Conditions

Classical lithiation-cyanation protocols typically provide yields ranging from 40% to 94%, depending on the specific substrate and reaction conditions employed [1]. The variability in yields reflects the sensitivity of these reactions to factors such as temperature, solvent choice, and the nature of the directing group.

The reactions are typically conducted in ethereal solvents such as tetrahydrofuran or diethyl ether under strictly anhydrous conditions. The use of inert atmosphere (nitrogen or argon) is essential to prevent oxidation of the organolithium intermediates. Reaction times can vary from several hours to overnight, depending on the specific transformation and temperature employed [1].

Transition Metal-Mediated Functionalization Strategies

Transition metal-mediated functionalization represents a transformative approach to pyridine cyanation, offering enhanced substrate scope, milder reaction conditions, and improved functional group tolerance compared to classical methods. The development of efficient metal-catalyzed cyanation protocols has been crucial for both academic research and industrial applications.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation reactions have emerged as the most widely utilized transition metal-mediated approach for introducing cyano groups into aromatic systems. The pioneering work by Takagi and colleagues in 1973 established the foundation for these methodologies, demonstrating that aryl halides could be converted to nitriles using potassium cyanide in the presence of palladium catalysts [8].

The mechanism of palladium-catalyzed cyanation involves several key steps: oxidative addition of the aryl halide to the palladium(0) center, coordination of cyanide to form a palladium(II)-cyanide complex, and reductive elimination to form the carbon-nitrogen bond while regenerating the palladium(0) catalyst [9]. This catalytic cycle enables the use of substoichiometric amounts of palladium, making the process economically viable for large-scale applications.

Catalyst Development and Optimization

Significant advances in catalyst development have addressed the primary challenge of palladium-catalyzed cyanation: catalyst deactivation by excess cyanide. Beller and colleagues demonstrated that the combination of amine co-catalysts with chelating phosphine ligands, such as 1,4-bis(diphenylphosphino)butane or 1,5-bis(diphenylphosphino)pentane, enables efficient cyanation of chloroarenes with simple potassium cyanide [9].

The role of the amine co-catalyst extends beyond simple pH buffering. Studies of oxidative addition reactions suggest that the amine prevents catalyst deactivation by competing with cyanide for coordination sites on the palladium center. This mechanistic insight has led to the development of specialized ligand systems that provide both high activity and resistance to cyanide poisoning [9].

Alternative Cyanide Sources

The development of alternative cyanide sources has been crucial for improving the safety and practicality of palladium-catalyzed cyanation reactions. Zinc cyanide has found widespread use due to its lower toxicity compared to sodium or potassium cyanide, though it still requires careful handling [10]. The lower solubility of zinc cyanide in organic solvents can be advantageous for preventing catalyst poisoning while maintaining sufficient cyanide availability for the reaction.

More recently, organic cyanide sources have been developed to further improve safety and convenience. Acetone cyanohydrin provides a readily available and relatively safe cyanide source that can be used under mild conditions [11]. The use of potassium hexacyanoferrate(II) as a cyanide source has also been explored, offering the advantage of being less toxic than simple metal cyanides [12].

Copper-Catalyzed Cyanation Methods

Copper-catalyzed cyanation methods have gained significant attention as cost-effective alternatives to palladium systems. Copper catalysts offer several advantages, including lower cost, greater abundance, and unique reactivity patterns that can provide complementary selectivity to palladium systems [13].

The mechanism of copper-catalyzed cyanation differs from palladium in that it typically involves radical intermediates rather than purely organometallic pathways. This mechanistic difference enables copper catalysts to functionalize substrates that are challenging for palladium systems, including unactivated alkyl halides and substrates with electron-rich aromatic rings [14].

Recent developments in copper-catalyzed cyanation include the use of formamide as a cyanide source, which offers improved safety and eliminates the need for preformed cyanide salts. The reaction proceeds through in situ generation of hydrogen cyanide, which is immediately consumed in the coupling reaction, minimizing safety concerns [13].

Substrate Scope and Functional Group Tolerance

Transition metal-mediated cyanation methods exhibit excellent functional group tolerance, accommodating a wide range of substituents that would be incompatible with classical lithiation protocols. Common functional groups that are well-tolerated include esters, amides, ethers, and even some carbonyl compounds [8].

The substrate scope extends beyond simple aryl halides to include heteroaryl systems, vinyl halides, and even some alkyl halides under appropriate conditions. For pyridine substrates, the electron-deficient nature of the ring generally facilitates oxidative addition, leading to efficient cyanation reactions [11].

Industrial Applications and Scale-Up

The scalability of transition metal-mediated cyanation reactions has made them attractive for industrial applications. The ability to conduct these reactions under relatively mild conditions (40-150°C) compared to traditional gas-phase processes (400-450°C) provides significant advantages in terms of energy consumption and equipment requirements [15].

Continuous flow processes have been developed to further improve the efficiency and safety of these reactions. The use of flow reactors enables better temperature control, improved mixing, and enhanced safety through reduced inventory of hazardous materials [16]. Some industrial implementations have achieved yields of 58-92% with significantly reduced processing costs compared to batch methods.

Mechanistic Insights and Selectivity

Detailed mechanistic studies have provided valuable insights into the factors controlling selectivity in transition metal-mediated cyanation reactions. The electronic properties of the substrate, the nature of the leaving group, and the specific catalyst system all influence the reaction outcome.

For heteroaryl substrates such as pyridines, the coordination of the nitrogen lone pair to the metal center can influence both the rate and selectivity of the reaction. This effect can be either beneficial or detrimental, depending on the specific transformation and catalyst system employed.

Regioselective Aromatic Substitution Techniques

Regioselective aromatic substitution techniques have emerged as powerful tools for the precise functionalization of pyridine rings, offering predictable outcomes and access to substitution patterns that are difficult to achieve through other methods. These approaches are particularly valuable for synthesizing complex pyridine derivatives with multiple substituents in defined positions.

Pyridyne-Mediated Reactions

The use of pyridyne intermediates represents a significant advancement in regioselective pyridine functionalization. Goetz and Garg developed a systematic approach to controlling pyridyne regioselectivity through the strategic placement of electron-withdrawing substituents. Their work demonstrated that aryne distortion, caused by inductively electron-withdrawing groups, can predictably direct nucleophilic additions to specific positions on the pyridine ring.

The aryne distortion model provides a theoretical framework for understanding and predicting regioselectivity in pyridyne reactions. Computational studies using density functional theory calculations have shown that substituents such as bromide at the 5-position or sulfamate at the 2-position induce significant distortion of the pyridyne triple bond, leading to preferential nucleophilic attack at the less sterically hindered position.

Substrate Design and Synthesis

The design of appropriate pyridyne precursors is crucial for achieving high regioselectivity in these reactions. Pyridylsilyltriflate precursors have proven particularly effective, as they can be activated under mild fluoride-mediated conditions to generate the reactive pyridyne intermediates. This approach allows for the use of diverse trapping agents, including nucleophiles and cycloaddition partners, expanding the scope of accessible products.

The synthesis of substituted pyridyne precursors requires careful consideration of the electronic and steric effects of the substituents. Electron-withdrawing groups such as halides, sulfamates, and cyano groups are particularly effective at inducing the desired aryne distortion. The positioning of these groups must be optimized to achieve the desired regioselectivity while maintaining synthetic accessibility.

Nucleophilic Addition Reactions

Nucleophilic additions to pyridynes proceed through a mechanism that is fundamentally different from traditional aromatic substitution reactions. The highly electrophilic nature of the pyridyne triple bond enables reactions with nucleophiles that would not normally react with aromatic systems. The regioselectivity of these additions is primarily controlled by the electronic effects of the substituents rather than steric factors.

The scope of nucleophiles that can be employed in pyridyne reactions is remarkably broad, including organometallic reagents, amines, alcohols, and even carbon nucleophiles. The choice of nucleophile can influence both the yield and regioselectivity of the reaction, requiring careful optimization for each specific transformation.

Cycloaddition Strategies

Cycloaddition reactions with pyridynes offer access to complex polycyclic structures that would be difficult to prepare through other methods. The [4+2] cycloaddition of pyridynes with dienes proceeds through a concerted mechanism, providing predictable regioselectivity based on the electronic properties of both reaction partners.

The development of asymmetric cycloaddition reactions has enabled the synthesis of enantiomerically enriched products. The use of chiral auxiliaries or catalysts can induce asymmetry in the cycloaddition step, providing access to optically active pyridine derivatives.

N-Activation Strategies

N-activation strategies represent an alternative approach to regioselective pyridine functionalization that does not require the generation of highly reactive pyridyne intermediates. These methods involve the temporary activation of the pyridine nitrogen through formation of N-oxides, N-silyl derivatives, or other activated species.

The regioselectivity of N-activation methods is primarily controlled by the inherent electronic properties of the pyridine ring. The electron-deficient nature of pyridines makes them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The choice of activating agent and reaction conditions can be used to favor specific substitution patterns.

Substrate Scope and Limitations

The substrate scope of regioselective aromatic substitution techniques is generally broader than classical methods, though some limitations remain. The requirement for specific activating groups or precursor structures can limit the range of accessible starting materials. Additionally, the reactions often require specialized conditions or reagents that may not be readily available.

For pyridine substrates, the presence of additional heteroatoms or strongly electron-withdrawing groups can significantly influence the reaction outcome. These effects must be carefully considered when designing synthetic routes to specific target molecules.

Predictive Models and Computational Tools

The development of predictive models for regioselectivity has been crucial for the practical application of these methods. Computational studies using density functional theory have provided detailed insights into the factors controlling selectivity, enabling the rational design of new reactions and substrates.

The aryne distortion model has been successfully applied to predict the regioselectivity of pyridyne reactions with various nucleophiles. The model takes into account both electronic and steric effects, providing a quantitative framework for understanding reaction outcomes.

Synthetic Applications

The synthetic utility of regioselective aromatic substitution techniques has been demonstrated through the synthesis of complex natural products and pharmaceutical compounds. The ability to achieve precise control over substitution patterns has enabled the preparation of compounds that would be difficult or impossible to synthesize through other methods.

Recent applications include the synthesis of kinase inhibitors, agrochemicals, and materials science compounds. The method's compatibility with diverse functional groups and mild reaction conditions makes it particularly attractive for late-stage functionalization of complex molecules.

Mechanistic Considerations

The mechanisms underlying regioselective aromatic substitution reactions are complex and depend on the specific method employed. For pyridyne-mediated reactions, the high electrophilicity of the triple bond enables nucleophilic additions that proceed through zwitterionic intermediates. The regioselectivity is determined by the relative stability of these intermediates, which is influenced by the electronic properties of the substituents.

In N-activation methods, the mechanism typically involves initial nucleophilic attack at the activated nitrogen, followed by rearrangement to form the final product. The regioselectivity is controlled by the relative rates of these competing pathways.

Sustainable Synthesis Using Green Chemistry Principles

The development of sustainable synthetic methods for pyridine derivatives has become increasingly important as the chemical industry seeks to reduce its environmental impact while maintaining economic viability. Green chemistry principles provide a framework for designing processes that minimize waste, reduce energy consumption, and eliminate hazardous substances.

Principles of Green Chemistry in Pyridine Synthesis

The twelve principles of green chemistry, established by Anastas and Warner, provide guidance for developing more sustainable synthetic methods. In the context of pyridine synthesis, several principles are particularly relevant: waste prevention, atom economy, safer chemical syntheses, safer solvents and auxiliaries, design for energy efficiency, and the use of renewable feedstocks.

Atom economy has emerged as a crucial metric for evaluating the sustainability of synthetic processes. Traditional pyridine synthesis methods often suffer from poor atom economy due to the formation of stoichiometric by-products. Modern approaches emphasize the development of reactions that incorporate the maximum number of atoms from the starting materials into the final product.

Water-Based Synthetic Methods

Water has emerged as the preferred solvent for sustainable organic synthesis due to its environmental benignity, non-toxicity, and renewable nature. The development of water-based pyridine synthesis methods has been facilitated by the understanding of how water can accelerate certain organic reactions through hydrophobic effects and hydrogen bonding interactions.

Tamaddon and colleagues developed an advanced version of the Guareschi-Thorpe reaction that proceeds in aqueous buffer conditions to produce hydroxycyanopyridines in high yields. The reaction employs ammonium carbonate as both a nitrogen source and reaction promoter, eliminating the need for organic solvents and harsh reagents.

The use of water as a reaction medium offers several advantages beyond environmental considerations. Water can provide unique selectivity profiles compared to organic solvents, and the precipitation of products from aqueous solutions can facilitate purification and reduce the need for chromatographic separations.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized many organic transformations by providing rapid, efficient heating that can significantly reduce reaction times and energy consumption. In pyridine synthesis, microwave irradiation has been successfully applied to various transformations, including multicomponent reactions and cyclization processes.

The advantages of microwave heating include more uniform temperature distribution, rapid heating rates, and the ability to achieve high temperatures in polar solvents. These features can lead to improved yields, reduced reaction times, and enhanced selectivity compared to conventional heating methods.

A study by Abd El-Lateef and colleagues demonstrated the synthesis of novel pyridine derivatives through a one-pot, four-component reaction using microwave irradiation. The method achieved excellent yields (82-94%) with reaction times reduced to 2-7 minutes, compared to 6-9 hours for conventional heating.

Ionic Liquids as Green Solvents

Ionic liquids have gained attention as environmentally friendly alternatives to conventional organic solvents. Their unique properties, including negligible vapor pressure, thermal stability, and tunable physical properties, make them attractive for sustainable synthesis applications.

The use of ionic liquids in pyridine synthesis offers several advantages: they can act as both solvents and catalysts, their properties can be tailored for specific applications, and they can be recycled and reused. The low volatility of ionic liquids eliminates issues related to solvent evaporation and reduces exposure risks.

Recent research has demonstrated the effectiveness of ionic liquids in promoting multicomponent reactions for pyridine synthesis. The ability to perform complex reactions in one pot while minimizing waste generation makes these methods particularly attractive from a sustainability perspective.

Biocatalytic Approaches

Biocatalytic approaches represent a frontier in sustainable pyridine synthesis, offering the potential for highly selective transformations under mild conditions. Enzymes and microorganisms can catalyze complex reactions with exquisite selectivity while operating under environmentally benign conditions.

The development of engineered microorganisms for pyridine production has shown promise for industrial applications. Fermentation processes using genetically modified bacteria or yeast can produce pyridine derivatives from renewable feedstocks such as biomass or agricultural waste.

Bio-pyridine production through fermentation offers several advantages: it utilizes renewable feedstocks, operates under mild conditions, and can be integrated with existing biotechnology infrastructure. The main challenges include optimizing yields and developing efficient purification methods.

Renewable Feedstocks

The use of renewable feedstocks represents a fundamental shift away from petroleum-based chemistry toward more sustainable alternatives. Kempe and colleagues demonstrated that pyridines can be synthesized from renewable resources through dehydrogenative condensation reactions using alcohols and amino alcohols derived from biomass.

The approach involves the use of ruthenium catalysts to facilitate the cyclization of alcohols with amino alcohols, generating hydrogen gas as a valuable by-product. This method addresses multiple green chemistry principles simultaneously: it uses renewable feedstocks, operates under relatively mild conditions, and produces a useful co-product.

Energy-Efficient Processes

Energy efficiency has become a critical consideration in sustainable synthesis, particularly in light of growing concerns about climate change and energy costs. The development of catalytic processes that operate under mild conditions represents a significant advance compared to traditional high-temperature methods.

Continuous flow processes have emerged as an important tool for improving energy efficiency in chemical manufacturing. These systems offer better heat transfer, improved mixing, and more precise control over reaction conditions, leading to reduced energy consumption and improved yields.

Waste Minimization Strategies

Waste minimization is a core principle of green chemistry that can be addressed through various strategies including improved atom economy, solvent recycling, and the development of catalytic processes that eliminate stoichiometric reagents.

One-pot multicomponent reactions represent an effective approach to waste minimization by eliminating the need for isolation and purification of intermediates. These methods can significantly reduce the overall environmental impact of synthesis by minimizing solvent use and waste generation.

Metrics for Evaluating Sustainability

The development of quantitative metrics for evaluating the sustainability of synthetic processes has been crucial for guiding the development of greener methods. Common metrics include the E-factor (environmental factor), atom economy, and EcoScale scores.

The E-factor, defined as the ratio of waste generated to product formed, provides a simple measure of process efficiency. Traditional fine chemical processes typically have E-factors of 5-100, while modern green chemistry approaches can achieve E-factors of less than 1.

EcoScale scoring provides a more comprehensive assessment of sustainability by considering factors such as yield, reaction conditions, workup procedures, and safety considerations. Scores above 75 are considered excellent, indicating high sustainability.

Industrial Implementation

The industrial implementation of sustainable pyridine synthesis methods requires consideration of both technical and economic factors. While green chemistry principles are important, industrial processes must also be economically viable and technically feasible at scale.

Several companies have successfully implemented sustainable pyridine synthesis methods, demonstrating that green chemistry principles can be compatible with commercial viability. The key factors for success include process optimization, catalyst development, and integration with existing infrastructure.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of pyridine derivatives presents numerous challenges that require innovative solutions. These challenges span technical, economic, and environmental considerations, demanding a comprehensive approach to process development and optimization.

Historical Context and Evolution

The industrial production of pyridine and its derivatives has undergone significant evolution over the past century. Initially, pyridine was exclusively obtained from coal tar, where it constituted only about 0.1% of the total material, necessitating complex and inefficient purification processes. The labor-intensive nature of coal tar processing and the low yields made this approach economically unfavorable as demand for pyridine derivatives increased.

The development of synthetic methods in the mid-20th century revolutionized pyridine production. The Chichibabin synthesis, reported in 1924, became the foundation for modern industrial processes. However, early implementations suffered from low yields (approximately 30%) and harsh reaction conditions, limiting their commercial viability.

Modern Industrial Synthesis Methods

Contemporary industrial pyridine production primarily relies on two main synthetic approaches: the Chichibabin synthesis and the Bönnemann cyclization. The Chichibabin synthesis involves the condensation of aldehydes, ketones, and ammonia in the presence of catalysts, typically modified forms of alumina and silica, at temperatures of 400-450°C.

The process begins with the formation of acrolein through Knoevenagel condensation of acetaldehyde and formaldehyde. The acrolein subsequently condenses with acetaldehyde and ammonia to produce dihydropyridine, which is then oxidized to pyridine. This gas-phase process has been optimized to achieve yields of up to 93% with nickel-based catalysts.

The Bönnemann cyclization represents an alternative approach that uses acetylene and hydrogen cyanide as starting materials. This method employs cobalt or nickel catalysts and is particularly suitable for large-scale production due to its scalability and high yields.

Catalyst Development and Optimization

Catalyst development has been crucial for improving the efficiency and selectivity of industrial pyridine synthesis. Traditional amorphous aluminosilicate catalysts provided reasonable initial yields but suffered from several limitations: excessive carbonaceous deposits, poor selectivity, thermal instability, and difficult regeneration.

The development of crystalline zeolite catalysts, particularly ZSM-5 and HZSM-5, has addressed many of these challenges. These catalysts exhibit improved thermal stability, better selectivity, and enhanced regeneration capabilities. The crystalline structure provides a defined pore system that can influence both activity and selectivity.

Phosphorus-modified molecular sieve catalysts have shown particular promise for pyridine production. These catalysts demonstrate improved attrition resistance without affecting activity or selectivity, making them suitable for fluidized bed reactors used in industrial processes [16].

Scale-Up Challenges and Solutions

The scale-up of pyridine synthesis from laboratory to industrial scale presents several unique challenges. Heat transfer limitations in large reactors can lead to temperature gradients that affect product quality and yield. The development of specialized reactor designs, including fluidized bed reactors and multi-stage systems, has helped address these issues.

Mass transfer limitations become particularly important in gas-phase reactions conducted at industrial scale. The design of efficient gas-liquid contactors and the optimization of residence time distributions are crucial for maintaining high conversion rates and selectivity.

Continuous flow processes have emerged as a promising solution for scale-up challenges. These systems offer better temperature control, improved mixing, and enhanced safety through reduced inventory of hazardous materials. Some implementations have achieved significant improvements in yield and reduced production costs.

Economic Considerations

The economic viability of industrial pyridine production depends on several factors, including raw material costs, energy consumption, catalyst lifetime, and product pricing. The shift from coal tar to synthetic methods has generally improved economics by providing more reliable feedstock availability and better process control [15].

Energy costs represent a significant component of production expenses, particularly for high-temperature gas-phase processes. The development of more efficient catalysts that operate at lower temperatures has provided substantial cost savings while also improving sustainability [15].

Catalyst costs and lifetime are critical economic factors, especially for processes using precious metal catalysts. The development of more active and stable catalysts has enabled the use of lower catalyst loadings while extending operational lifetimes.

Quality Control and Product Specifications

Industrial pyridine production must meet stringent quality specifications for various end-use applications. The presence of impurities can significantly impact the performance of pyridine derivatives in pharmaceutical and agrochemical applications, requiring sophisticated analytical methods and quality control systems [15].

The development of real-time analytical methods has enabled better process control and product quality assurance. In-line spectroscopic techniques and automated sampling systems provide rapid feedback for process optimization [15].

Global Production and Market Dynamics

The global pyridine market has experienced significant growth, with worldwide production reaching approximately 20,000 tons per year as of 2016. China has emerged as a major producer, with annual production capacity exceeding 30,000 tons. The major producers include Evonik Industries, Rütgers Chemicals, Jubilant Life Sciences, and Koei Chemical.

The market dynamics are influenced by demand from key end-use industries, including pharmaceuticals, agrochemicals, and specialty chemicals. The growing demand for pyridine derivatives in these applications continues to drive investment in production capacity and process improvements.

Regulatory Considerations

Industrial pyridine production is subject to extensive regulatory oversight due to the toxicity of many feedstocks and intermediates. Compliance with environmental regulations, occupational health standards, and product safety requirements requires sophisticated management systems and ongoing monitoring [15].

The development of more sustainable processes has been driven partly by regulatory pressure and partly by economic incentives. Companies that successfully implement green chemistry principles often benefit from improved regulatory compliance and enhanced corporate reputation.